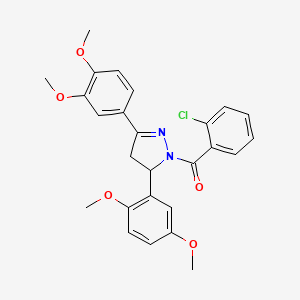![molecular formula C18H18N4O3 B11644422 3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11644422.png)
3-(3-ethoxyphenyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-etoxi-fenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico que pertenece a la clase de los derivados de pirazol. Este compuesto se caracteriza por su estructura única, que incluye un grupo etoxi-fenil, un anillo de furano y un núcleo de pirazol. Ha despertado interés en varios campos de la investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(3-etoxi-fenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la condensación de 3-etoxi-benzaldehído con furano-2-carbohidrazida en condiciones ácidas o básicas para formar la correspondiente hidrazona. Este intermedio se cicla entonces para formar el anillo de pirazol, a menudo utilizando un agente de ciclación como el anhídrido acético o el oxicloruro de fósforo .
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas pueden emplearse para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(3-etoxi-fenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El anillo de furano puede oxidarse para formar furanonas u otros derivados oxigenados.
Reducción: El grupo etoxi-fenil puede reducirse para formar el fenol o los derivados alquílicos correspondientes.
Sustitución: La porción de hidrazida puede participar en reacciones de sustitución nucleofílica para formar varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los nucleófilos como las aminas, los tioles o los haluros se pueden utilizar en condiciones básicas o ácidas para lograr la sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de furano puede producir furanonas, mientras que la reducción del grupo etoxi-fenil puede producir derivados fenólicos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por sus potenciales propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por su potencial como agente terapéutico debido a sus propiedades bioactivas.
Mecanismo De Acción
El mecanismo de acción de 3-(3-etoxi-fenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida implica su interacción con dianas y vías moleculares específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a sus potenciales efectos anticancerígenos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(3-metoxifenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida
- 3-(3-clorofenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida
- 3-(3-bromofenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida
Singularidad
La singularidad de 3-(3-etoxi-fenil)-N’-[(1E)-1-(furan-2-il)etilidene]-1H-pirazol-5-carbohidrazida radica en su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintivas. La presencia del grupo etoxi mejora su solubilidad y puede influir en su interacción con dianas biológicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos .
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(3-ethoxyphenyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O3/c1-3-24-14-7-4-6-13(10-14)15-11-16(21-20-15)18(23)22-19-12(2)17-8-5-9-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+ |
Clave InChI |
SCVNHVDZEQQBEY-XDHOZWIPSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CO3 |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)


![9-Methoxy-2,5-diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11644384.png)
![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)
![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)
